5-bromo-1-ethyl-3-[4-(methylsulfanyl)benzyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-ethyl-3-[4-(methylsulfanyl)benzyl]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-ethyl-3-[4-(methylsulfanyl)benzyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific steps for this compound may include:
Bromination: Introduction of the bromine atom at the 5-position of the indole ring.
Ethylation: Addition of an ethyl group at the 1-position.
Benzylation: Attachment of the 4-(methylsulfanyl)benzyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-ethyl-3-[4-(methylsulfanyl)benzyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-bromo-1-ethyl-3-[4-(methylsulfanyl)benzyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-1-ethyl-3-[4-(methylsulfanyl)benzyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Uniqueness
5-bromo-1-ethyl-3-[4-(methylsulfanyl)benzyl]-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, ethyl, and methylsulfanylbenzyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H18BrNOS |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
5-bromo-1-ethyl-3-[(4-methylsulfanylphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C18H18BrNOS/c1-3-20-17-9-6-13(19)11-15(17)16(18(20)21)10-12-4-7-14(22-2)8-5-12/h4-9,11,16H,3,10H2,1-2H3 |
InChI Key |
SVZKNKCHLGZZQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=C(C=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.